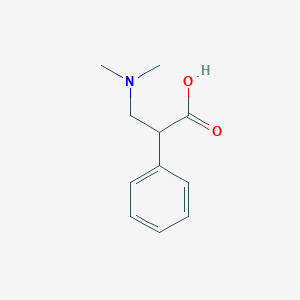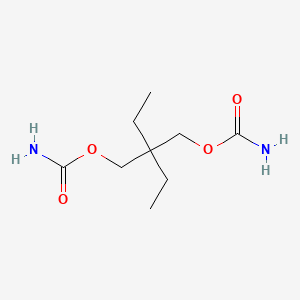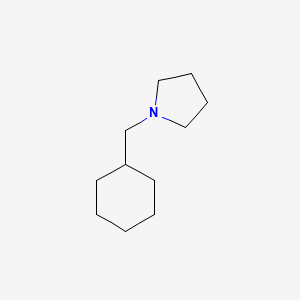![molecular formula C10H14O2 B14736052 [4-(Propan-2-yl)phenyl]methaneperoxol CAS No. 5699-45-6](/img/structure/B14736052.png)
[4-(Propan-2-yl)phenyl]methaneperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Propan-2-yl)phenyl]methaneperoxol is an organic compound characterized by the presence of a peroxide group attached to a phenyl ring substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)phenyl]methaneperoxol typically involves the reaction of [4-(Propan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the peroxide group. The reaction can be represented as follows:
[ \text{[4-(Propan-2-yl)phenyl]methanol} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition and ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Propan-2-yl)phenyl]methaneperoxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form [4-(Propan-2-yl)phenyl]methanol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: Formation of [4-(Propan-2-yl)phenyl]methanol.
Reduction: Conversion back to [4-(Propan-2-yl)phenyl]methanol.
Substitution: Various substituted derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(Propan-2-yl)phenyl]methaneperoxol is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into organic molecules makes it valuable for various synthetic pathways.
Biology
In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of peroxide-induced cell damage and apoptosis.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. Its ability to modulate oxidative pathways is of significant interest.
Industry
Industrially, this compound is used in the formulation of bleaching agents and disinfectants
Mécanisme D'action
The mechanism of action of [4-(Propan-2-yl)phenyl]methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various cellular components, leading to oxidative damage. The molecular targets include lipids, proteins, and nucleic acids, which can result in cell death or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen Peroxide: A simple peroxide with similar oxidizing properties.
Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
[4-(Propan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which combines the properties of a phenyl ring with an isopropyl group and a peroxide moiety. This combination imparts distinct reactivity and stability compared to other peroxides.
Propriétés
Numéro CAS |
5699-45-6 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(hydroperoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
SHBKBGXZURNPEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)COO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)


![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
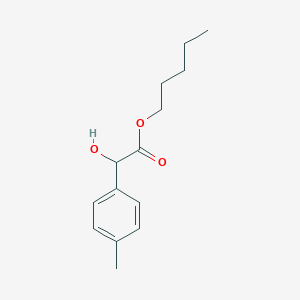

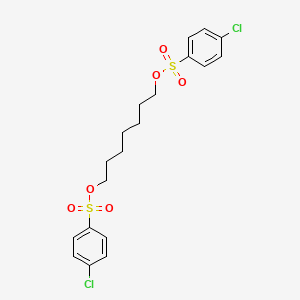
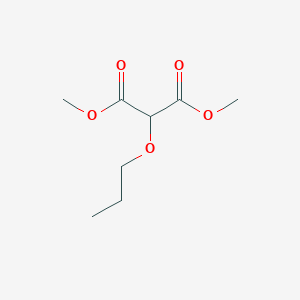
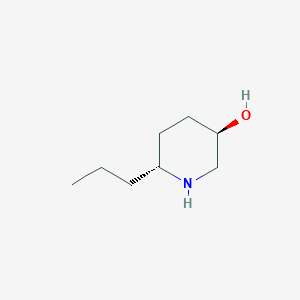
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
